Benzene, (1-pentyloctyl)-

Vue d'ensemble

Description

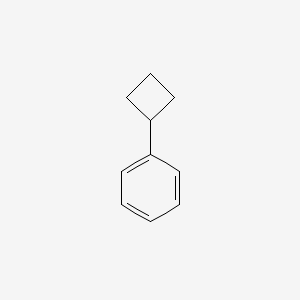

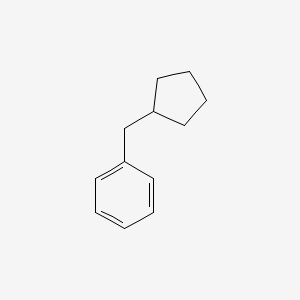

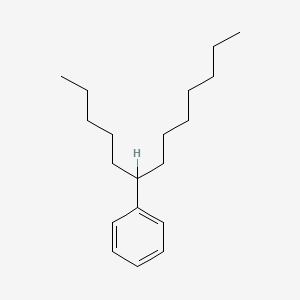

Benzene, (1-pentyloctyl)- is a chemical compound with the molecular formula C₁₉H₃₂ and a molecular weight of approximately 260.46 g/mol . It is also known by the alternative name Tridecane, 6-phenyl- . The compound’s structure consists of a benzene ring substituted with a pentyloctyl group at one of its carbon atoms .

Synthesis Analysis

The synthesis of Benzene, (1-pentyloctyl)- involves the introduction of the pentyloctyl group onto the benzene ring. Specific synthetic methods and reaction conditions may vary, but the goal is to achieve the desired substitution pattern. Researchers have explored various synthetic routes, including Friedel-Crafts alkylation or other aromatic substitution reactions .

Molecular Structure Analysis

The molecular structure of Benzene, (1-pentyloctyl)- comprises a six-membered benzene ring with a linear pentyloctyl side chain attached. The phenyl group (benzene ring) provides aromatic character, while the alkyl chain contributes to the compound’s hydrophobicity and solubility properties. The 3D conformation can be visualized using computational tools .

Chemical Reactions Analysis

Benzene, (1-pentyloctyl)- may participate in various chemical reactions typical of aromatic compounds. These reactions include electrophilic aromatic substitution, such as halogenation, nitration, and sulfonation. Additionally, it can undergo hydrogenation or oxidation reactions. Researchers have investigated its reactivity in different contexts .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization in Organic Electronics Benzene derivatives, including (1-pentyloctyl)-benzene, play a crucial role as building blocks in various chemical compounds. Their applications span from pharmaceuticals and agrochemicals to materials used in organic electronic devices. The versatility of benzene derivatives stems from the ability to substitute its hydrogen atoms with different substituents, leading to a wide range of structural diversity (Suzuki, Segawa, Itami, & Yamaguchi, 2015).

Vapor-Phase Catalytic Alkylation in Chemical Synthesis The alkylation of benzene with alkenes, including processes involving (1-pentyloctyl)-benzene, is significant in chemical synthesis. For instance, the alkylation of benzene with 1-pentene under specific conditions leads to the formation of distinct benzene derivatives, which are important in various chemical production processes (Shuikin & Pozdnyak, 1959).

Electropolymerization for Material Science Benzene, including its derivatives like (1-pentyloctyl)-benzene, has been used in electropolymerization processes. Such processes are crucial in creating materials with specific electronic properties, contributing significantly to advancements in material science (Abedin, Borissenko, & Endres, 2004).

Acoustic and Volumetric Studies in Physical Chemistry Studies involving benzene derivatives, like (1-pentyloctyl)-benzene, focus on understanding their physical properties. Volumetric and acoustic studies help in interpreting the intermolecular interactions among constituents, which is valuable in the field of physical chemistry (Srisanthi, Vishwam, Devi, & Sastry, 2023).

Molecular Junctions in Nanotechnology Benzene derivatives are utilized in creating molecular junctions, which are fundamental in the development of molecular-scale electronics. These junctions demonstrate the potential of benzene derivatives in creating nano-scale electronic components (Reed, Zhou, Muller, Burgin, & Tour, 1997).

Supramolecular Chemistry and Molecular Recognition Benzene and its derivatives, including (1-pentyloctyl)-benzene, are integral in the field of supramolecular chemistry. They are used as building blocks in creating structures that have applications in nanotechnology, polymer processing, and biomedical fields. Their role in forming one-dimensional, nanometer-sized structures and their multivalent nature for applications in biomedical research are noteworthy (Cantekin, de Greef, & Palmans, 2012).

Functionalization and Application in Organic Synthesis Benzene derivatives, including (1-pentyloctyl)-benzene, are used in functionalizing molecules for various applications. Their ability to act as conformational regulators and in the formation of functional molecules like fluorescent chemosensors, molecular machines, and low dielectric constant materials, highlights their significance in organic synthesis (Yang & Yan, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

tridecan-6-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSYFFDVDLHIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875203 | |

| Record name | BENZENE, (1-PENTYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4534-49-0 | |

| Record name | Tridecane, 6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PENTYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.